molecular formula C18H24N4O3 B2681762 N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034576-74-2

N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2681762
CAS RN: 2034576-74-2
M. Wt: 344.415
InChI Key: XFTWKLQEGNJJAP-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, imidazole compounds can be synthesized using several methods. One common method is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The compound contains an imidazole ring and a pyridine ring. The imidazole ring is a five-membered ring with two nonadjacent nitrogen atoms. One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen . The pyridine ring is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties. They can participate in various chemical reactions due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Activity

  • Research on imidazo[1,2-a]pyridines as antiulcer agents explores the synthesis of these compounds, aiming at developing antisecretory and cytoprotective properties. Although the specific compound wasn't directly linked to significant antisecretory activity, some derivatives showed good cytoprotective properties in ethanol and HCl-induced ulcer models, which indicates potential applications in gastrointestinal protective therapies (Starrett et al., 1989).

Antiprotozoal Agents

  • Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized for antiprotozoal applications. These compounds demonstrated strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showcasing their potential as antiprotozoal agents (Ismail et al., 2004).

Antituberculotic Activity

  • Studies on imidazo[4,5-b]pyridine derivatives highlight their synthesis and evaluation for antituberculotic activity. Although the synthesized compounds showed low activity, this research contributes to the understanding of structural activity relationships and the development of new antituberculosis agents (Bukowski, 1984).

Antimicrobial and Antioxidant Activities

  • A study on new derivatives of 1H-benzo[d]imidazole explored their synthesis and evaluated their antioxidant and antimicrobial activities. This research contributes insights into designing compounds with potential applications in treating infections and oxidative stress-related conditions (Bassyouni et al., 2012).

properties

IUPAC Name

N-[[2-(2-methoxyethoxy)pyridin-3-yl]methyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-12-21-15-6-5-13(10-16(15)22-12)17(23)20-11-14-4-3-7-19-18(14)25-9-8-24-2/h3-4,7,13H,5-6,8-11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTWKLQEGNJJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=C(N=CC=C3)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

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